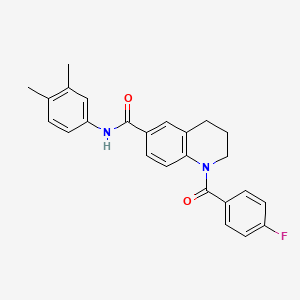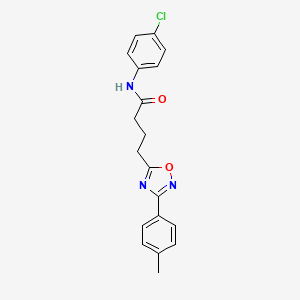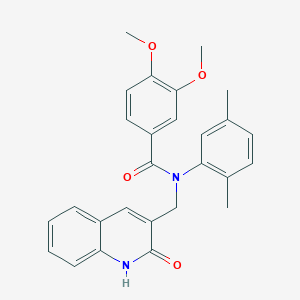
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DMQD and is known to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMQD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DMQD has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, DMQD has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DMQD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. DMQD has also been found to reduce inflammation and protect against oxidative stress. Additionally, DMQD has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using DMQD in lab experiments is its wide range of potential therapeutic applications. DMQD has been shown to have activity against cancer, viruses, bacteria, and neurodegenerative disorders. Additionally, DMQD has been found to have low toxicity in animal models. One limitation of using DMQD in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on DMQD. One area of interest is the development of DMQD analogs with improved solubility and bioavailability. Another area of interest is the investigation of DMQD's activity against other types of cancer and viral infections. Additionally, DMQD's potential as a neuroprotective agent for the treatment of traumatic brain injury and stroke should be further explored. Finally, the development of DMQD-based drug delivery systems could enhance its therapeutic potential.
合成法
The synthesis of DMQD involves the reaction of 2,5-dimethylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydroxy-3-(2-quinolinylmethyl) quinoline in the presence of sodium hydroxide to yield DMQD. The purity of DMQD can be improved through recrystallization from ethanol.
科学的研究の応用
DMQD has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. DMQD has also been found to have potential as an anti-inflammatory and neuroprotective agent. Additionally, DMQD has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17-9-10-18(2)23(13-17)29(27(31)20-11-12-24(32-3)25(15-20)33-4)16-21-14-19-7-5-6-8-22(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVCDFBLLZMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3,4-dimethoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

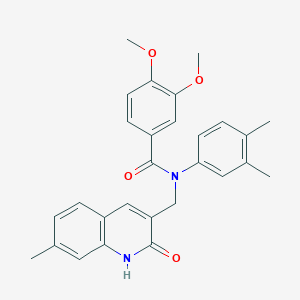
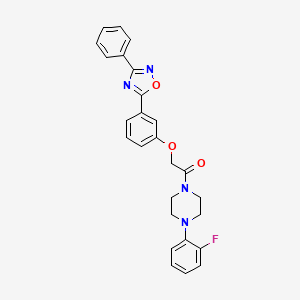
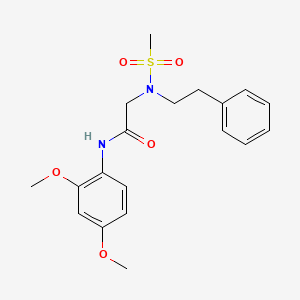
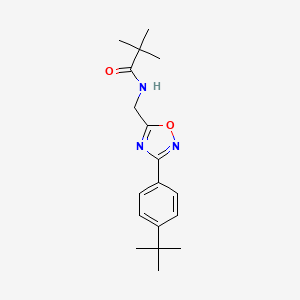

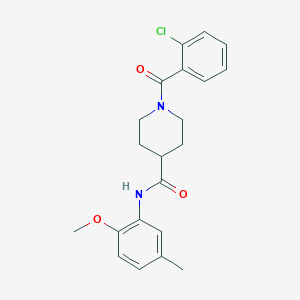
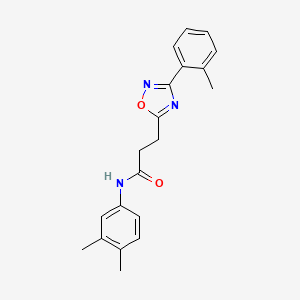
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)

